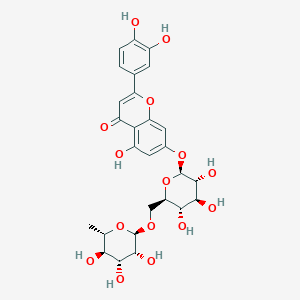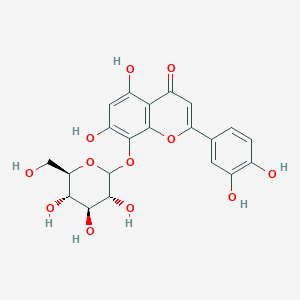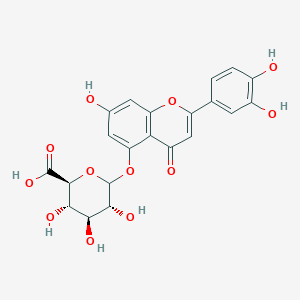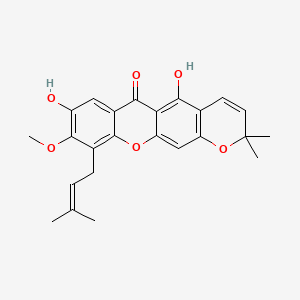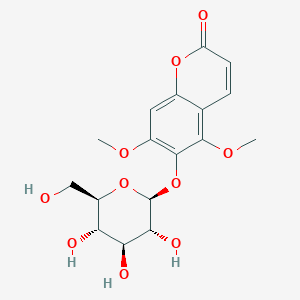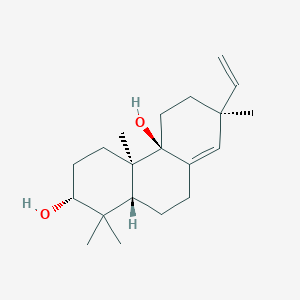
oryzalexin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oryzalexin E is a tricyclic diterpenoid that is ent-sandaracopimaradiene bearing two additional hydroxy substituents at the 3alpha- and 9beta-positions. It has a role as a plant metabolite.
oryzalexin E is a natural product found in Oryza sativa with data available.
Applications De Recherche Scientifique
Phytoalexins and Disease Resistance in Plants
Oryzalexin E is a type of phytoalexin, a group of compounds produced by plants in response to pathogen attack. Studies have demonstrated the importance of phytoalexins, including oryzalexin E, in plant defense mechanisms. For instance, rice plants produce oryzalexins, including oryzalexin E, as a response to fungal infections like Pyricularia oryzae, which causes rice blast disease. These phytoalexins inhibit the growth of the fungus, thus playing a crucial role in plant immunity and disease resistance (Kato, Kodama, & Akatsuka, 1995).
Allelopathic Effects on Weeds
Oryzalexin E, along with other phytoalexins, shows significant allelopathic effects. This means they can influence the growth of surrounding plants and weeds, which is beneficial for agricultural practices. For example, oryzalexin A, a related compound, has been found to inhibit the germination and growth of several weed species, suggesting a potential application of oryzalexin E in natural weed management (Lee et al., 2002).
Role in Rice Cultivar Resistance
The production of oryzalexin E varies among rice cultivars, with a strong correlation observed between its accumulation and resistance to rice blast disease. This indicates that oryzalexin E's presence could be a marker for breeding disease-resistant rice varieties. Different levels of oryzalexin E and other phytoalexins in response to pathogen infection and UV irradiation have been observed, highlighting the genetic differences in phytoalexin response among rice cultivars (Dillon et al., 1997).
Potential for Antifungal Agents
The antifungal activities of oryzalexin E and its synthetic enantiomers against Pyricularia oryzae have been studied, suggesting their potential use as natural antifungal agents. The relationship between the absolute configuration of oryzalexin E and its antifungal activity was explored, which could lead to the development of effective and specific antifungal compounds derived from oryzalexin E (Sekido et al., 1987).
Biosynthesis and Genetic Studies
Recent research has identified specific genes involved in the biosynthesis of oryzalexin E in rice. Understanding the genetic basis and enzyme mechanisms for oryzalexin E production is crucial for manipulating its levels in plants, potentially leading to the development of crops with enhanced disease resistance or allelopathic properties (Otomo et al., 2004).
Propriétés
Numéro CAS |
162995-10-0 |
|---|---|
Nom du produit |
oryzalexin E |
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.47 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



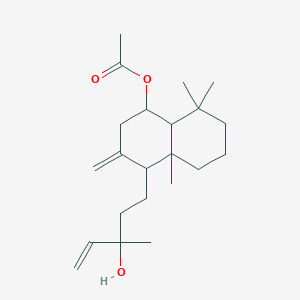


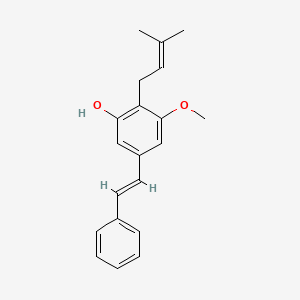
![4-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B600554.png)
